![molecular formula C7H6OS2 B1624764 4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran CAS No. 7675-04-9](/img/structure/B1624764.png)
4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran
Vue d'ensemble
Description
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is a heterocyclic compound with a unique structure that includes both sulfur and oxygen atomsIts molecular formula is C7H6OS2, and it has a molecular weight of 170.25 g/mol .
Applications De Recherche Scientifique
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, such as dorzolamide.
Industry: The compound is utilized in the production of various chemical products and materials.
Mécanisme D'action
Target of Action
A structurally similar compound, (s)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-4-one, is known to be an intermediate in the synthesis of dorzolamide , a carbonic anhydrase inhibitor. This suggests that 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one may also interact with carbonic anhydrase or related enzymes.
Biochemical Pathways
Given the potential interaction with carbonic anhydrase, 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one may affect the carbonic anhydrase pathway. This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor in the eye .
Action Environment
The action, efficacy, and stability of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the activity of carbonic anhydrase inhibitors can be affected by the pH of the environment, as the enzyme has an optimal pH range for its activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of vinyl sulfides, which are oxidized to form thiocarbenium ions that subsequently undergo cyclization . Another approach includes the reduction of specific intermediates to obtain the desired compound .
Industrial Production Methods
Industrial production methods for 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one are not extensively documented. the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield different dihydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one: An intermediate of dorzolamide.
(6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one: A similar compound with a methyl group at the 6-position.
4H-Thieno[2,3-b]thiopyran-4-one,5,6-dihydro-6-methyl-, 7,7-dioxide: An oxidized derivative.
Uniqueness
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and serve as an intermediate in the synthesis of biologically active compounds highlights its versatility and importance in scientific research .
Propriétés
IUPAC Name |
5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIWYFNTGCSHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452507 | |
| Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-04-9 | |
| Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
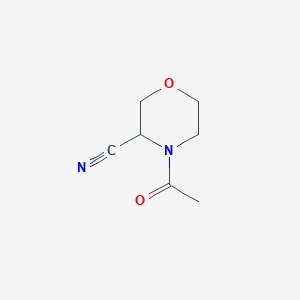
![2-(1-(7-(4-Bromo-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetic acid](/img/structure/B1624682.png)
![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)
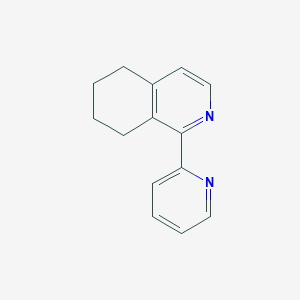
![3-Methylthio-2-phenyl-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1624690.png)

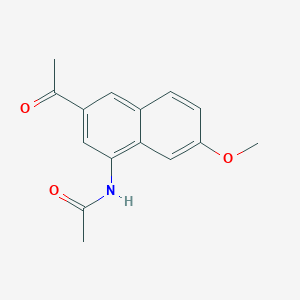
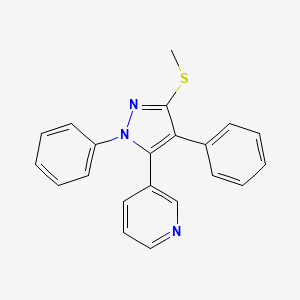
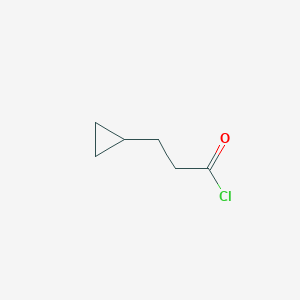
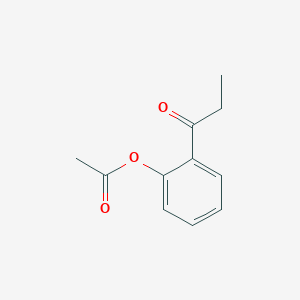
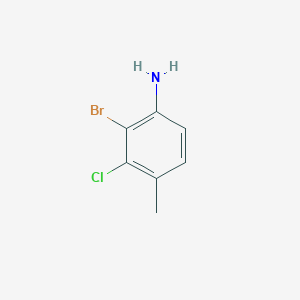
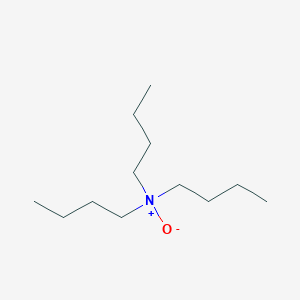
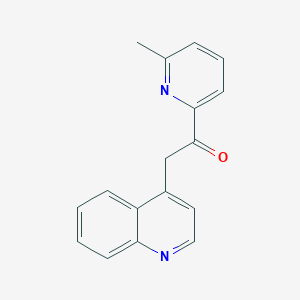
![L-Proline, 1-[2-(acetyloxy)benzoyl]-](/img/structure/B1624703.png)
